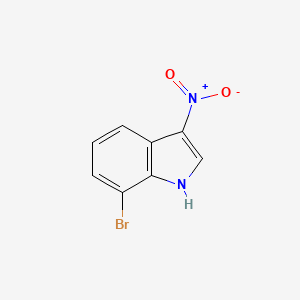![molecular formula C8H4Cl2N2O B12865643 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C7H4Cl2N2 It is a heterocyclic compound that contains both pyrrole and pyridine rings, which are fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The reaction conditions often include the use of solvents like acetic acid and reagents such as sodium acetate. The cyclization process is followed by purification steps, which may involve column chromatography using solvents like ethyl acetate and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: Formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the development of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Uniqueness
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities. Its unique structure also allows for specific interactions with molecular targets, which can be exploited in drug design and development .
特性
分子式 |
C8H4Cl2N2O |
|---|---|
分子量 |
215.03 g/mol |
IUPAC名 |
4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-1-5-7(8(10)12-6)4(3-13)2-11-5/h1-3,11H |
InChIキー |
KEPKSXITPSNSPB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)

